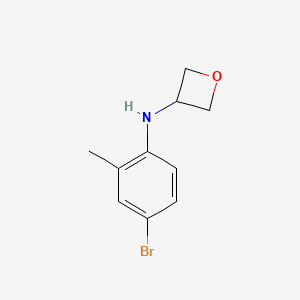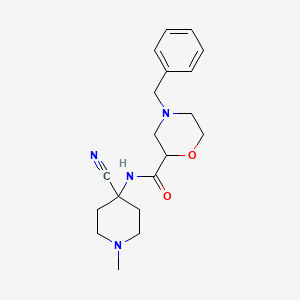![molecular formula C20H19BrN4O3S2 B3017613 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 391227-80-8](/img/structure/B3017613.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Scientific Research Applications
Synthesis and Antibacterial Study
N-substituted derivatives of similar compounds have been synthesized and shown to exhibit moderate to significant antibacterial activity. These compounds were analyzed using spectroscopic techniques and tested against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Photodynamic Therapy Applications
Research involving zinc phthalocyanine derivatives, which are structurally related to the compound , has demonstrated significant potential in photodynamic therapy, particularly in treating cancer. These derivatives exhibit high singlet oxygen quantum yield, which is crucial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Anti-arrhythmic Activity
Related piperidine-based thiadiazole derivatives have shown notable anti-arrhythmic activity. This indicates the potential of such compounds in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Butyrylcholinesterase Inhibition
Compounds with a similar structure have been evaluated for their inhibitory effects on butyrylcholinesterase (BChE) enzyme. This type of research is important for understanding and potentially treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).
Quality Control in Anticonvulsants
1,3,4-thiadiazole derivatives have shown promise as anticonvulsants. The development of quality control methods for such compounds is crucial for their safe and effective use in medical practice (Sych et al., 2018).
Antitubercular and Antifungal Activity
Some novel thiadiazole derivatives have been synthesized and demonstrated substantial antitubercular and antifungal activity. This suggests potential applications of these compounds in treating infectious diseases (Syed et al., 2013).
Future Directions
Thiadiazole derivatives, including “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide”, have potential as antitumor agents . Future research could focus on further exploring their therapeutic potential and developing new compounds with improved efficacy and safety profiles.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety, like the one , have been reported to disrupt processes related to dna replication
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This disruption could potentially inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazol derivatives can disrupt dna replication processes , it is plausible that the compound could affect pathways related to cell division and growth
Pharmacokinetics
A compound named macitentan, which is a potent inhibitor of et (a) with significant affinity for the et (b) receptor, shows excellent pharmacokinetic properties and high in vivo efficacy If the compound has similar properties, it could potentially have good bioavailability
Result of Action
Given that 1,3,4-thiadiazol derivatives can disrupt dna replication processes , the compound could potentially inhibit the growth of both bacterial and cancer cells
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPQKKNBSPNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

